molecular formula C7H9NO2S B14593201 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine CAS No. 61362-50-3

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine

Katalognummer: B14593201
CAS-Nummer: 61362-50-3
Molekulargewicht: 171.22 g/mol
InChI-Schlüssel: VWZODQGCLVRPPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine is an organic compound with the chemical formula C8H11NO2S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of ethanesulfinyl chloride with pyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfinyl group is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Ethanesulfinyl)aniline
  • 2-(Ethanesulfinyl)ethan-1-amine
  • 2-(Ethanesulfinyl)ethan-1-amine hydrochloride

Uniqueness

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

61362-50-3

Molekularformel

C7H9NO2S

Molekulargewicht

171.22 g/mol

IUPAC-Name

2-ethylsulfinyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H9NO2S/c1-2-11(10)7-5-3-4-6-8(7)9/h3-6H,2H2,1H3

InChI-Schlüssel

VWZODQGCLVRPPR-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)C1=CC=CC=[N+]1[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.